Cas no 75167-86-1 (Benzene, 1-methoxy-4-nitro-2-(phenylmethoxy)-)

Benzene, 1-methoxy-4-nitro-2-(phenylmethoxy)-, is a nitroaromatic compound featuring a methoxy and benzyloxy substitution pattern. Its structure, characterized by an electron-withdrawing nitro group and electron-donating alkoxy substituents, makes it a versatile intermediate in organic synthesis. The compound is particularly useful in the preparation of fine chemicals, pharmaceuticals, and agrochemicals due to its reactivity in electrophilic and nucleophilic aromatic substitution reactions. Its stability under standard conditions and well-defined functional groups allow for precise modifications, enabling the synthesis of complex derivatives. The presence of both nitro and alkoxy groups also facilitates applications in materials science, such as the development of specialty polymers or dyes.
Benzene, 1-methoxy-4-nitro-2-(phenylmethoxy)- structure
75167-86-1 structure
Product Name:Benzene, 1-methoxy-4-nitro-2-(phenylmethoxy)-
CAS No:75167-86-1
MF:C14H13NO4
MW:259.257323980331
MDL:MFCD28962698
CID:1772582
PubChem ID:5314036
Update Time:2025-10-29

Benzene, 1-methoxy-4-nitro-2-(phenylmethoxy)- Chemical and Physical Properties

Names and Identifiers

    • Benzene, 1-methoxy-4-nitro-2-(phenylmethoxy)-
    • 2-(benzyloxy)-1-Methoxy-4-nitrobenzene
    • 1-methoxy-4-nitro-2-phenylmethoxybenzene
    • MFCD28962698
    • AKOS008406857
    • DB-089592
    • SCHEMBL2063456
    • NS-00015
    • 75167-86-1
    • MYKBXOQHDQLNGL-UHFFFAOYSA-N
    • 2-(Benzyloxy)-1-methoxy-4-nitro benzene
    • Benzene,1-methoxy-4-nitro-2-(phenylmethoxy)-
    • W17960
    • ghl.PD_Mitscher_leg0.10
    • CS-0059665
    • 2-Benzyloxy-1-methoxy-4-nitro-benzene
    • 1-Benzyloxy-2-methoxy-5-nitrobenzene
    • MDL: MFCD28962698
    • Inchi: 1S/C14H13NO4/c1-18-13-8-7-12(15(16)17)9-14(13)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3
    • InChI Key: MYKBXOQHDQLNGL-UHFFFAOYSA-N
    • SMILES: O(C1C=C(C=CC=1OC)[N+](=O)[O-])CC1C=CC=CC=1

Computed Properties

  • Exact Mass: 259.08449
  • Monoisotopic Mass: 259.08445790g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 286
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 64.3Ų

Experimental Properties

  • PSA: 61.6

Benzene, 1-methoxy-4-nitro-2-(phenylmethoxy)- Pricemore >>

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Benzene, 1-methoxy-4-nitro-2-(phenylmethoxy)- Suppliers

Amadis Chemical Company Limited
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(CAS:75167-86-1)Benzene, 1-methoxy-4-nitro-2-(phenylmethoxy)-
Order Number:A1174162
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Quantity:1g/250mg/100mg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:27
Price ($):762.0/284.0/167.0
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Additional information on Benzene, 1-methoxy-4-nitro-2-(phenylmethoxy)-

Benzene, 1-methoxy-4-nitro-2-(phenylmethoxy)- and Its Significance in Modern Chemical Research

Benzene, 1-methoxy-4-nitro-2-(phenylmethoxy)- (CAS No. 75167-86-1) is a specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural and functional properties, serves as a valuable intermediate in the synthesis of various bioactive molecules. Its molecular structure, featuring a benzene ring substituted with methoxy, nitro, and phenylmethoxy groups, imparts distinct reactivity and binding capabilities that make it particularly useful in drug discovery and development.

The compound's chemical formula can be represented as C14H13NO3, reflecting its composition of carbon, hydrogen, nitrogen, and oxygen atoms. The presence of multiple functional groups—specifically the methoxy (-OCH3) and nitro (-NO2) substituents—enhances its versatility in chemical reactions. These groups are known to participate in various transformations, including nucleophilic aromatic substitution, reduction, and coupling reactions, which are fundamental to the synthesis of complex organic molecules.

In recent years, Benzene, 1-methoxy-4-nitro-2-(phenylmethoxy)- has been explored for its potential applications in medicinal chemistry. The nitro group, in particular, is a well-documented pharmacophore that can influence the electronic properties of the aromatic ring. This feature has been leveraged in the design of molecules with specific biological activities. For instance, derivatives of this compound have been investigated for their antimicrobial and anti-inflammatory properties.

One of the most compelling aspects of Benzene, 1-methoxy-4-nitro-2-(phenylmethoxy)- is its role as a building block in the synthesis of more complex scaffolds. Researchers have utilized this compound to construct heterocyclic structures that exhibit enhanced binding affinity to biological targets. The methoxy and phenylmethoxy groups contribute to hydrophobic interactions and can be further modified to introduce additional functional diversity. This adaptability makes it an indispensable tool for chemists working on novel drug candidates.

The synthesis of Benzene, 1-methoxy-4-nitro-2-(phenylmethoxy)- typically involves multi-step organic transformations that require precise control over reaction conditions. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and directed ortho-metalation strategies, have been employed to achieve high yields and purity. These techniques underscore the compound's importance in modern synthetic chemistry.

In academic research, Benzene, 1-methoxy-4-nitro-2-(phenylmethoxy)- has been used as a model compound to study the effects of substituent electronic and steric effects on molecular reactivity. Such studies provide critical insights into the principles governing drug design and optimization. Additionally, computational modeling has been employed to predict the binding modes of this compound with biological targets, aiding in the rational design of lead compounds.

The pharmaceutical industry has also recognized the potential of Benzene, 1-methoxy-4-nitro-2-(phenylmethoxy)- as a precursor for developing new therapeutic agents. Its structural features have been incorporated into molecules targeting various diseases, including cancer and neurodegenerative disorders. Preclinical studies have demonstrated promising results regarding its efficacy and safety profile when used as part of larger drug candidates.

The environmental impact of synthesizing and handling Benzene, 1-methoxy-4-nitro-2-(phenylmethoxy)- is another area of consideration. Efforts have been made to develop greener synthetic routes that minimize waste generation and reduce reliance on hazardous reagents. These sustainable practices align with broader trends in chemical research aimed at improving efficiency while maintaining high standards of safety and environmental responsibility.

The future prospects for Benzene, 1-methoxy-4-nitro-2-(phenylmethoxy)- are promising given its versatility and utility in chemical biology. As research continues to uncover new applications for this compound, it is likely to remain a cornerstone in the development of innovative pharmaceuticals. Collaborative efforts between academia and industry will be essential to fully realize its potential in advancing human health.

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Amadis Chemical Company Limited
(CAS:75167-86-1)Benzene, 1-methoxy-4-nitro-2-(phenylmethoxy)-
A1174162
Purity:99%/99%/99%
Quantity:1g/250mg/100mg
Price ($):762.0/284.0/167.0
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